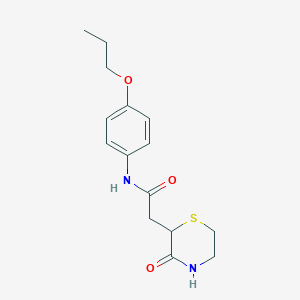
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide, also known as OTMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. OTMPA is a thiomorpholine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide exhibits various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of enzymes involved in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide also exhibits multiple biochemical and physiological effects, making it a versatile compound for investigating various cellular processes. However, one limitation of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. One area of investigation is the development of new drugs based on the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can modify the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide to improve its pharmacological properties and reduce its potential toxicity. Another area of research is the investigation of the mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can use various techniques, such as X-ray crystallography and molecular modeling, to gain a better understanding of how 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide interacts with its target enzymes. Additionally, the potential applications of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections, can be further explored.
Métodos De Síntesis
The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide involves the reaction between 4-propoxyaniline and 2-chloroacetylthiomorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been reported in various scientific journals, and the procedure is well-established.
Aplicaciones Científicas De Investigación
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been investigated for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13-15(19)16-7-9-21-13/h3-6,13H,2,7-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZQRDROLOZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)